N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with a molecular formula of C15H14N6O3S and a molecular weight of 358.375 Da . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the tetrazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in the treatment of conditions like gout .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound also features a tetrazole ring and has similar biological activities.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its xanthine oxidase inhibitory activity.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another xanthine oxidase inhibitor with a similar structure.
Uniqueness
N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its stability and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14N6O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[[3-(tetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14N6O3S/c1-11(22)17-12-5-7-15(8-6-12)25(23,24)18-13-3-2-4-14(9-13)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22) |
InChI Key |
VEJLCDUPKLTUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.